5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative known for its diverse biological and chemical properties. Benzimidazole compounds are widely studied due to their significant pharmacological activities, including antimicrobial, antiproliferative, and anticancer properties .
Preparation Methods
The synthesis of 5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with 3-methylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
Comparison with Similar Compounds
5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dichloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole: This compound has similar antimicrobial properties but may differ in its potency and spectrum of activity.
6-Chloro-2-[(4-fluorobenzyl)-1H-benzimidazole: Known for its antiproliferative activity against specific cancer cell lines.
5,6-Dichloro-2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazole: Exhibits significant activity against certain bacterial strains.
These comparisons highlight the unique properties of this compound, particularly its broad-spectrum antimicrobial and antiproliferative activities.
Properties
Molecular Formula |
C15H12Cl2N2O |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O/c1-9-3-2-4-10(5-9)20-8-15-18-13-6-11(16)12(17)7-14(13)19-15/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
VSSMBKHBQAQJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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